molecular formula C4H8O5S B2436101 3-[(2-Hydroxyethane)sulfonyl]acetic acid CAS No. 75983-70-9

3-[(2-Hydroxyethane)sulfonyl]acetic acid

Cat. No.: B2436101
CAS No.: 75983-70-9
M. Wt: 168.16
InChI Key: DKUUGBMWCZQNDW-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethane)sulfonyl]acetic acid is a chemical compound with the molecular formula C4H8O5S It is characterized by the presence of a sulfonyl group attached to an acetic acid moiety, along with a hydroxyethane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethane)sulfonyl]acetic acid typically involves the reaction of ethylene glycol with sulfur trioxide to form ethylene sulfonic acid, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethane)sulfonyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethane group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Hydroxyethane)sulfonyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethane)sulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyethane group can form hydrogen bonds with biomolecules, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanesulfonic acid: Similar in structure but lacks the acetic acid moiety.

    Methanesulfonic acid: Contains a sulfonyl group but with a different alkyl chain.

    Chloroacetic acid: Contains an acetic acid moiety but with a chlorine substituent instead of a sulfonyl group.

Uniqueness

3-[(2-Hydroxyethane)sulfonyl]acetic acid is unique due to the combination of its hydroxyethane, sulfonyl, and acetic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c5-1-2-10(8,9)3-4(6)7/h5H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUUGBMWCZQNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75983-70-9
Record name 2-(2-hydroxyethanesulfonyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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